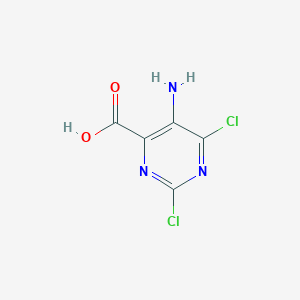

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-3-1(8)2(4(11)12)9-5(7)10-3/h8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYJIAXOWOBLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743815 | |

| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-09-7 | |

| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its rigid pyrimidine core, substituted with reactive chloro groups, a nucleophilic amino group, and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is crucial for its application in synthesis and biological screening. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 208.00 g/mol | [1] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| CAS Number | 1207176-09-7 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in water, soluble in acidic and alkaline solutions | [3] |

| Storage | Store at 2-8°C in a dry, well-ventilated place |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the pyrimidine ring followed by chlorination. A general and adaptable synthetic pathway is outlined below.

Step 1: Synthesis of the Dihydroxypyrimidine Precursor

The initial step involves the condensation of a suitable C3-dicarbonyl equivalent with guanidine to form the 2-aminopyrimidine core. For the target molecule, the precursor would be 5-amino-2,6-dihydroxy-pyrimidine-4-carboxylic acid (also known as 5-aminoorotic acid)[4].

Conceptual Experimental Protocol: Synthesis of 5-Aminoorotic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride. Once dissolved, introduce a suitable diethyl malonate derivative substituted at the alpha-position with a group that can be converted to an amino group (e.g., a nitro or protected amino group).

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid). The dihydroxypyrimidine product will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold ethanol and diethyl ether, and then purified by recrystallization.

Step 2: Chlorination of the Dihydroxypyrimidine

The dihydroxy pyrimidine precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. This is a common transformation in pyrimidine chemistry.

Conceptual Experimental Protocol: Chlorination

-

Reaction Setup: In a fume hood, suspend the dried 5-aminoorotic acid in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas. The solid product, this compound, will precipitate.

-

Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three functional groups: the two chlorine atoms, the amino group, and the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions

The chlorine atoms at the 2- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr)[5]. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylic acid group activates the ring towards attack by nucleophiles. This allows for the selective introduction of a wide range of substituents, such as amines, alkoxides, and thiolates. The reaction conditions can often be tuned to achieve mono- or di-substitution.

Representative Experimental Protocol: Mono-amination via SNAr

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.

-

Addition of Reagents: Add one equivalent of the desired amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Caption: Key reaction pathways for derivatization.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety offers another point for diversification. Standard organic transformations can be employed to convert it into a variety of other functional groups:

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

-

Esterification: Reaction with alcohols under acidic conditions or via the acid chloride to produce esters.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Amino Group

The amino group can undergo reactions such as acylation, alkylation, and diazotization, further expanding the synthetic possibilities.

Applications in Research and Development

The structural motifs present in this compound are frequently found in biologically active molecules, making it a key intermediate in drug discovery and agrochemical development.

Medicinal Chemistry

The pyrimidine core is a common feature in many approved drugs. The ability to readily introduce diverse substituents onto the this compound scaffold makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening. Derivatives of aminopyrimidines have shown a wide range of therapeutic potential, including:

-

Kinase Inhibitors: The pyrimidine scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in oncology.

-

Antiviral Agents: Substituted pyrimidines are known to interfere with viral replication processes[6].

-

Anti-inflammatory Agents: Certain aminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators[7].

Agrochemicals

Substituted pyrimidine carboxylic acids have been investigated for their herbicidal properties[8]. The structural diversity that can be achieved from this compound allows for the fine-tuning of activity and selectivity against various weed species.

Spectroscopic Characterization

¹H NMR:

-

A broad singlet corresponding to the amino (NH₂) protons. The chemical shift of this peak would be concentration-dependent and would disappear upon D₂O exchange.

-

A broad singlet for the carboxylic acid (COOH) proton, also exchangeable with D₂O.

¹³C NMR:

-

Signals for the four carbon atoms of the pyrimidine ring, with those bonded to chlorine atoms appearing at a characteristic downfield shift.

-

A signal for the carboxylic acid carbonyl carbon at a downfield position (typically >160 ppm).

IR Spectroscopy:

-

N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹.

-

A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[2].

-

Precautionary Measures: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its multiple reactive sites allow for the creation of diverse and complex molecules with significant potential in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage this powerful chemical tool.

References

-

Tejera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

-

Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available at: [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

-

NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

- European Patent Office. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(4), 6049–6065. Available at: [Link]

-

ChemSrc. (n.d.). 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid. Available at: [Link]

Sources

- 1. 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Solubility of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a crucial building block in medicinal chemistry, valued for its versatile reactive sites that allow for the synthesis of a diverse range of biologically active compounds. However, the successful application of this intermediate in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. Poor solubility can impede reliable results in in-vitro assays, lead to challenges in formulation, and ultimately result in poor bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It outlines the foundational principles of solubility, details robust experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the critical factors influencing the solubility of active pharmaceutical ingredients (APIs). This document is intended to serve as a practical resource for researchers, enabling them to generate high-quality, reproducible solubility data essential for advancing their research and development programs.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior from early discovery to formulation and in-vivo performance. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure. A compound's solubility influences numerous aspects of the drug development pipeline:

-

In-Vitro Assays: Insufficient solubility can lead to the precipitation of test compounds in assay media, resulting in inaccurate and misleading biological data.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major cause of low and variable oral bioavailability.

-

Formulation Development: Understanding the solubility profile in various solvents is essential for developing stable and effective dosage forms, including parenteral formulations.

-

Process Chemistry: Solubility data in different organic solvents is critical for designing efficient crystallization and purification processes.

Given the importance of this parameter, obtaining accurate and relevant solubility data for key intermediates like this compound is not merely a characterization step but a critical component of a successful drug discovery campaign.

Physicochemical Properties of this compound

Structure:

-

CAS Number: 1207176-09-7

-

Molecular Formula: C₅H₃Cl₂N₃O₂

-

Molecular Weight: 208.00 g/mol

The molecule possesses both acidic (carboxylic acid) and basic (amino) functional groups, suggesting that its aqueous solubility will be highly pH-dependent. The presence of two chlorine atoms contributes to its lipophilicity, which may limit its solubility in aqueous media.

Qualitative Solubility Insights from Related Compounds:

-

6-Amino-5-chloropyrimidine-4-carboxylic acid: Slightly soluble in water, but soluble in acidic and alkaline solutions. This suggests that the protonation of the amino group at low pH and the deprotonation of the carboxylic acid at high pH enhances solubility.

-

5-Amino-4,6-dichloropyrimidine: Slightly soluble in water.

-

4-Amino-2,6-dichloropyrimidine: Slightly soluble in water and soluble in dimethylformamide (DMF).

Based on these related structures, it is reasonable to hypothesize that this compound will exhibit low intrinsic solubility in pure water, with increased solubility at pH values above its pKa (for the carboxylic acid) and below its pKa (for the amino group). Its solubility in polar aprotic solvents like DMSO and DMF is likely to be higher than in water.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is the most reliable measure and is typically determined using the shake-flask method. This method is crucial for lead optimization and pre-formulation studies.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer. It is a higher-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Principle: An excess of the solid compound is added to a known volume of solvent and agitated until the concentration of the dissolved compound in the solution reaches a constant value, indicating that equilibrium has been established.

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Vials: To several glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested to build a comprehensive profile. Recommended aqueous buffers include:

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Simulated Gastric Fluid (SGF) at pH 1.2

-

Simulated Intestinal Fluid (SIF) at pH 6.8

-

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours. Longer incubation times (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES). It is crucial to pre-rinse the filter with the saturated solution to saturate any potential drug binding sites on the filter material.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate.

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a series of calibration standards by diluting the stock solution in the mobile phase.

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

-

Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), for quantification. HPLC-UV is often preferred for its selectivity and robustness.

-

-

Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Determine the concentration of the diluted sample from this curve and then back-calculate the solubility of the undissolved compound, taking the dilution factor into account.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |

| Purified Water | ~ | 25 | Experimental Data | Experimental Data | HPLC-UV |

| PBS | 7.4 | 25 | Experimental Data | Experimental Data | HPLC-UV |

| SGF (without pepsin) | 1.2 | 37 | Experimental Data | Experimental Data | HPLC-UV |

| SIF (without pancreatin) | 6.8 | 37 | Experimental Data | Experimental Data | HPLC-UV |

| Methanol | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |

| Acetonitrile | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |

| Dimethyl Sulfoxide | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |

Factors Influencing Solubility

The solubility of this compound is not an immutable constant but is influenced by several interconnected factors. Understanding these factors is key to interpreting solubility data and troubleshooting experimental issues.

-

pH: As a molecule with both acidic and basic centers, its charge state will change with pH. In acidic conditions (low pH), the amino group will be protonated (-NH₃⁺), increasing its polarity and aqueous solubility. In alkaline conditions (high pH), the carboxylic acid will be deprotonated (-COO⁻), which also enhances aqueous solubility. The lowest solubility is expected at its isoelectric point.

-

Temperature: For most solid substances, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined experimentally.

-

Solid-State Properties (Polymorphism): The crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in solubility experiments.

-

Particle Size: Decreasing the particle size increases the surface area-to-volume ratio, which can increase the rate of dissolution. For sparingly soluble compounds, this can lead to a temporary state of supersaturation.

-

Common Ion Effect: The presence of a common ion in the solvent can reduce the solubility of an ionic compound.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound. While specific quantitative data is pending experimental work, the detailed protocols and discussion of influencing factors empower researchers to generate high-quality, reliable data. Adherence to the principles of thermodynamic solubility determination using the shake-flask method will ensure that the generated data is accurate and suitable for making critical decisions in the drug discovery and development process. Future work should focus on populating the solubility table presented in this guide and further investigating the pKa and logP of this important chemical intermediate to build a complete physicochemical profile.

References

- Ev

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid, presents a valuable scaffold for the development of new therapeutic agents. Its trifunctional nature—bearing amino, chloro, and carboxylic acid moieties—offers a versatile platform for a variety of chemical transformations. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, drawing upon available data and established best practices for analogous chemical entities.

Understanding the Hazard Profile: A Data-Driven Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not yet extensively documented, the available safety data and the known hazards of structurally similar compounds provide a strong basis for a precautionary approach. The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classification for this compound and Related Analogues

| Hazard Statement | GHS Classification | Key Findings and Recommendations |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may lead to systemic toxicity. Do not ingest. In case of accidental ingestion, seek immediate medical attention. |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact with the solid or solutions can cause redness, itching, and inflammation.[1][2][3] Avoid all skin contact. |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | The compound is a significant eye irritant, potentially causing serious damage.[1][2][3] Always wear appropriate eye protection. |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2] Handle only in well-ventilated areas or with local exhaust ventilation. |

Note: Data for related analogues is used to supplement the specific information available for this compound.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when working with this compound. The causality behind these recommendations is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation of airborne particulates.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable initial choice for handling the solid. For prolonged work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Lab Coat: A full-length, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedures: From Receipt to Disposal

A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage

-

Receipt: Upon receipt, visually inspect the container for any damage or leaks.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed. Storage at room temperature is acceptable.

Handling and Use: A Step-by-Step Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood.

-

Reaction: Conduct all reactions in a fume hood. Ensure the reaction vessel is appropriately secured.

-

Post-Handling: After handling, decontaminate the work area with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.

Diagram 2: Experimental Workflow for Safe Handling

Caption: A sequential workflow for safe laboratory handling.

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency response plan is essential.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

-

Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal and Environmental Considerations

-

Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations. Do not dispose of down the drain or in general waste.

References

- 5 - SAFETY DATA SHEET. (n.d.).

- 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem. (n.d.).

- 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem. (n.d.).

- This compound 97% | CAS: 1207176-09-7 | AChemBlock. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

Sources

- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

A Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, including nucleic acids, and a vast array of synthetic pharmacophores with applications ranging from anticancer to antiviral therapies.[1] Within this privileged heterocyclic class, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance as they allow for the systematic and controlled construction of complex molecular architectures. 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a trifunctional building block that has emerged as a particularly valuable scaffold. Its unique arrangement of an amino group, two reactive chlorine atoms, and a carboxylic acid offers chemists a powerful tool for generating diverse compound libraries through selective, sequential modification. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this versatile building block for professionals in drug discovery and chemical research.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application in synthesis. This compound is a solid at room temperature with key properties summarized below.

| Property | Value | Source |

| CAS Number | 1207176-09-7 | [2] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 208.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥ 97% | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=C(C(=O)O)N=C(Cl)N=C1Cl | [2] |

Note: Specific properties like melting point and solubility can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scalable production strategies. The synthesis typically involves the chlorination of a dihydroxypyrimidine precursor. A general approach involves reacting a 2-amino-4,6-dihydroxypyrimidine derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] The carboxylic acid functionality is often introduced before or after the chlorination step, depending on the overall synthetic route.

Key Synthetic Transformations & Strategies

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the core structure.

Reactions at the C4-Carboxylic Acid: Amide Bond Formation

The carboxylic acid is a versatile handle for introducing a wide array of substituents via amide bond formation, one of the most common reactions in medicinal chemistry.[4] This transformation is typically achieved using standard coupling reagents.

Causality Behind Experimental Choices:

-

Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, converting it into a more reactive species that is readily attacked by an amine.[4][5] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[5]

-

Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is essential to neutralize the acidic proton of the amine nucleophile and any acidic byproducts generated during the reaction, driving the reaction to completion.[6][7]

-

Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are typically used to ensure the solubility of all reactants.[6]

Experimental Protocol: General Procedure for Amide Coupling

-

Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).

-

Activation: Add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (0.1 eq) to the mixture.[5]

-

Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Reactions at the C2 and C6-Chloro Positions

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[8]

The reactivity of the chloro positions generally follows the order C6 > C2, although this can be influenced by the substituent at the C4 position and reaction conditions.[8] The greater reactivity at C6 (para to a ring nitrogen) is often attributed to the formation of a more stabilized Meisenheimer intermediate compared to substitution at C2 (ortho to both ring nitrogens).[8] This inherent regioselectivity allows for the sequential introduction of different nucleophiles.

Causality Behind Experimental Choices:

-

Nucleophiles: A wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can displace the chlorine atoms.

-

Conditions: Reactions are typically run at elevated temperatures in a polar aprotic solvent like DMF, DMAc, or NMP, often in the presence of a base like potassium carbonate or DIPEA to scavenge the HCl byproduct. For less reactive nucleophiles, stronger bases like sodium hydride may be required for deprotonation prior to addition.

Suzuki and Buchwald-Hartwig cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the chloro positions. Similar to SNAr, the first coupling reaction generally occurs preferentially at the C6 position.[1]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are crucial. The choice of ligand is critical and can influence reaction rate, yield, and selectivity. Bulky, electron-rich phosphine ligands are often required for coupling unreactive aryl chlorides.

-

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary for the transmetalation step in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common for Suzuki couplings, while anhydrous conditions are used for Buchwald-Hartwig aminations. Microwave irradiation can significantly shorten reaction times.[1]

Experimental Protocol: General Procedure for Suzuki Coupling

-

Preparation: In a microwave vial, combine the this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-60 minutes.[1] Monitor for completion by LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the C6-arylated or C6-heteroarylated product.

Application Showcase: Case Study in Kinase Inhibitor Development

The this compound scaffold is frequently employed in the design of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, while the substituents at the C2, C4, C5, and C6 positions can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.

Logical Synthesis Pathway for a Hypothetical Kinase Inhibitor:

The following diagram illustrates a plausible synthetic strategy to access a complex, highly substituted pyrimidine-based kinase inhibitor starting from the title building block. This strategy leverages the principles of regioselective substitution and orthogonal reactivity discussed previously.

This hypothetical pathway demonstrates a logical sequence:

-

Amide Formation: The carboxylic acid is first converted to an amide. This is often a prudent initial step as the amide functionality is generally robust and unreactive under the conditions required for subsequent cross-coupling and SNAr reactions.

-

C6-Arylation: A Suzuki coupling is then performed. This reaction selectively targets the more reactive C6 position to install a key aryl or heteroaryl group, which might interact with the solvent-exposed region of the kinase.[1]

-

C2-Amination: Finally, a nucleophilic aromatic substitution at the less reactive C2 position with a second amine introduces another critical pharmacophoric element, which could be designed to interact with the hinge region of the kinase.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern organic synthesis and drug discovery. Its trifunctional nature allows for the creation of complex, three-dimensional molecules through a series of predictable and high-yielding reactions. The ability to perform sequential, regioselective functionalization at the C2, C4, and C6 positions provides researchers with precise control over the final molecular structure. As the demand for novel, highly specific therapeutics continues to grow, particularly in areas like oncology and immunology, the strategic use of such well-defined and adaptable scaffolds will remain a critical component of successful drug development campaigns.

References

-

Gontijo, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6293. Available at: [Link]

-

Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5649–5652. Available at: [Link]

-

Markovič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4258. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine. Available at: [Link]

-

Chem-Impex International. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 240530, 2,6-Dichloropyrimidine-4-carboxylic acid. Available at: [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4644–4646. Available at: [Link]

-

Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]

- Johnson, B. L., et al. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695.

-

Dudhgaonkar, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Synthetic Communications, 39(16), 2874–2883. Available at: [Link]

-

Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Available at: [Link]

-

do Amaral, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021. Available at: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

-

EMD Millipore. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]

-

Legrand, O., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]

-

Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9410–9420. Available at: [Link]

-

El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(10), 4048. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5,6-Dichloropyrimidine-4-carboxylic Acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]

- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

applications of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid in medicinal chemistry

An In-depth Technical Guide to the Applications of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid in Medicinal Chemistry

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine ring stands as a cornerstone heterocyclic motif, frequently appearing in a multitude of clinically approved therapeutics. Its value is rooted in its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, coupled with its metabolic stability. Within this family of privileged scaffolds, this compound emerges as a particularly versatile and powerful building block. Its trifunctional nature—possessing two electrophilic centers at the chlorine-bearing carbons, a nucleophilic amino group, and a carboxylic acid handle for further derivatization—offers medicinal chemists a rich platform for crafting complex molecular architectures with tailored biological activities. This guide, intended for researchers and drug development professionals, aims to provide a comprehensive overview of the strategic applications of this compound, delving into its reactivity, synthesis, and its role in the generation of novel therapeutic agents.

Molecular Profile and Chemical Reactivity

This compound is a multifaceted building block whose utility is dictated by the distinct reactivity of its functional groups. Understanding these characteristics is paramount for its effective deployment in a synthetic strategy.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1207176-09-7[1] |

| Molecular Formula | C₅H₃Cl₂N₃O₂[1] |

| Molecular Weight | 208.00 g/mol [1] |

| Appearance | White crystalline powder[2] |

| Purity | ≥ 97%[1] |

The pyrimidine core is electron-deficient, a consequence of the two ring nitrogen atoms. This electronic nature is further amplified by the two electron-withdrawing chlorine atoms, making the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary avenue for introducing molecular diversity. The chlorine atoms can be displaced sequentially, often with regioselectivity influenced by the reaction conditions and the nature of the incoming nucleophile.

The amino group at the C5 position and the carboxylic acid at C4 provide additional points for modification. The amino group can be acylated, alkylated, or used as a directing group. The carboxylic acid can be converted to a wide range of functional groups, including esters, amides, and acid chlorides, or it can be used as a bioisostere for other acidic groups like tetrazoles.[3]

Figure 1: Key reactive sites on the this compound scaffold.

Synthetic Pathways

While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, its synthesis can be conceptualized through established pyrimidine chemistry. A plausible route would involve the construction of the core pyrimidine ring followed by functional group interconversions.

A general and robust method for creating dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursors using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] The dihydroxy precursor itself can be synthesized via the condensation of a substituted malonic ester with guanidine.[6]

Figure 2: Generalized synthetic route for 2-amino-4,6-dichloropyrimidine derivatives.

Exemplary Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol, adapted from established methods, illustrates the key chlorination step.[4]

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

Water

-

Sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a slurry of 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (a molar ratio of approximately 1:3 to 1:5) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

-

Heating: The slurry is heated to a temperature between 55-68°C.[4]

-

Addition of Base: N,N-dimethylaniline is added dropwise to the heated mixture. This acts as an acid scavenger for the HCl generated during the reaction.[4]

-

Reaction Monitoring: The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to room temperature and then carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Neutralization: The acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.

-

Purification: The crude 2-amino-4,6-dichloropyrimidine can be further purified by recrystallization or sublimation.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of this compound lies in its role as a versatile starting material for a wide array of therapeutic agents.[7] Its derivatives have shown promise in several key areas of drug discovery.

Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. The dichloropyrimidine core of our title compound allows for the strategic introduction of substituents that can occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site.

For example, in the development of Aurora kinase inhibitors, a class of enzymes often upregulated in cancer, pyrimidine-based scaffolds are common.[8] One of the chlorine atoms can be substituted with a small, hydrophobic group to interact with the "gatekeeper" residue, while the other can be replaced with a larger, more polar group to extend into the solvent-accessible region, improving both potency and selectivity. The amino and carboxylic acid groups can be further modified to optimize pharmacokinetic properties.

Figure 4: A typical experimental workflow for the SNAr reaction on a dichloropyrimidine scaffold.

Detailed Protocol:

-

Reaction Setup: To a solution of the dichloropyrimidine starting material in a suitable solvent such as ethanol or methanol, add one equivalent of the desired amine nucleophile. [9]2. Addition of Base: Add a base, such as sodium hydroxide or triethylamine, to the reaction mixture. The base is crucial for neutralizing the HCl that is formed during the substitution. [9]3. Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive nucleophiles. [9]4. Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water. The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods like NMR and mass spectrometry.

Conclusion: A Building Block with Enduring Potential

This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its inherent reactivity and multiple points for diversification provide a robust platform for the synthesis of novel, biologically active molecules. From kinase inhibitors to broad-spectrum anticancer agents, the derivatives of this scaffold continue to populate the drug discovery pipeline. As our understanding of disease biology grows, the ability to rapidly and efficiently generate diverse molecular architectures from such privileged starting materials will remain a critical component of developing the next generation of therapeutics.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

5-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

2,6-Dichloropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK. Retrieved January 23, 2026, from [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. scispace.com [scispace.com]

- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

The Strategic deployment of 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 5-amino-2,6-dichloropyrimidine-4-carboxylic acid as a pivotal scaffold in the design and synthesis of targeted kinase inhibitors. We will dissect the strategic considerations behind its use, from its inherent chemical reactivity to its role in establishing crucial interactions within the kinase active site. This document moves beyond a simple recitation of protocols to offer a causal understanding of the experimental choices that drive successful kinase inhibitor development.

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors.[1] Its prevalence stems from its ability to act as a bioisostere of the adenine base in ATP, enabling it to form key hydrogen bonds with the hinge region of the kinase domain.[2] This interaction is a foundational element for achieving potent and selective inhibition. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a versatile and highly sought-after scaffold in medicinal chemistry.[3]

Physicochemical Properties and Reactivity of this compound

The subject of this guide, this compound, is a highly functionalized building block offering multiple avenues for synthetic diversification. A comprehensive understanding of its properties is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | |

| Molecular Weight | 208.00 g/mol | |

| CAS Number | 1207176-09-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% |

The reactivity of this molecule is dictated by the interplay of its functional groups:

-

The Dichloro Groups: The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group activates these positions for substitution by amines, alcohols, and thiols. This allows for the introduction of various side chains to probe different regions of the kinase active site.

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position is a handle for amide bond formation. This is a critical transformation, as the resulting carboxamide can form additional hydrogen bonds within the kinase active site, significantly enhancing binding affinity.[4]

-

The Amino Group: The amino group at the 5-position can be a site for further functionalization, although it is often maintained to influence the electronic properties of the ring and for potential interactions with the kinase.

Synthetic Strategies for Kinase Inhibitor Development

The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence that leverages the differential reactivity of its functional groups. A general synthetic workflow is outlined below:

Caption: General synthetic workflow for kinase inhibitors.

Step 1: Amide Bond Formation

The initial step in many synthetic routes is the formation of an amide bond at the C4-carboxylic acid position. This is a well-established transformation in medicinal chemistry, and several reliable coupling reagents can be employed.[5]

Protocol: Amide Coupling with HATU

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines, including those that are sterically hindered or have low nucleophilicity. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

With the carboxamide in place, the next strategic step is the selective substitution of one or both of the chlorine atoms. The chlorine at the C2 or C6 position can be displaced by a variety of nucleophiles, most commonly amines. This allows for the introduction of a key pharmacophore that will interact with the solvent-exposed region of the kinase active site.

Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a reaction vessel, combine the 5-amino-2,6-dichloro-N-substituted-pyrimidine-4-carboxamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05-0.1 eq), a phosphine ligand such as Xantphos (0.1-0.2 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Solvent and Degassing: Add a dry, degassed solvent such as dioxane or toluene. Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The choice of palladium catalyst and ligand is critical for reaction efficiency and can be optimized for specific substrates. Xantphos is a bulky electron-rich ligand that is often effective for the coupling of anilines and other less nucleophilic amines.

Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The 2-aminopyrimidine scaffold is a common feature in many CDK inhibitors.

While a direct synthesis of a named CDK inhibitor starting from this compound is not prominently featured in the literature, the principles outlined above can be applied to the synthesis of potent CDK inhibitors. For instance, the CDK1/2 inhibitor NU6102 features a 2-anilino-purine core, which is structurally related to the 2-anilinopyrimidine scaffold.[7]

Caption: Simplified CDK signaling pathway in the G1/S transition.

Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based CDK Inhibitors:

-

C2-Anilino Group: A substituted aniline at the C2 position is crucial for potent CDK inhibition. The nature and position of the substituents on the aniline ring can significantly impact selectivity for different CDK isoforms.

-

C4-Carboxamide: The carboxamide at the C4 position often forms a key hydrogen bond with the kinase hinge region. The substituent on the amide nitrogen can be varied to optimize solubility and cell permeability.[3]

-

C5-Substituent: Small substituents at the C5 position can be tolerated and can be used to fine-tune the electronic properties of the pyrimidine ring.

-

C6-Substitution: The C6 position is often a point of diversification, with various groups being introduced to interact with the solvent-exposed region of the ATP binding pocket.

| Compound | C2-Substituent | C4-Substituent | C6-Substituent | CDK2 IC₅₀ (nM) |

| Analog A | 4-Sulfamoylanilino | - | Cyclohexylmethoxy | 5.4[7] |

| Analog B | 3-Chloroanilino | Carboxamide | Methyl | 150 |

| Analog C | 4-Fluoroanilino | Carboxamide | Ethyl | 85 |

Conclusion and Future Perspectives

This compound represents a highly versatile and strategically valuable starting material for the synthesis of kinase inhibitors. Its multiple points of functionalization allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthetic strategies outlined in this guide provide a robust framework for the development of next-generation targeted therapies. Future work in this area will likely focus on the development of novel catalytic methods for the selective functionalization of the pyrimidine core and the exploration of new chemical space through the introduction of diverse and complex side chains.

References

-

(2022). A review on the role of cyclin dependent kinases in cancers. PMC. [Link]

-

(2021). The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

-

(2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J Med Chem. [Link]

-

(2022). A review on the role of cyclin dependent kinases in cancers. PMC. [Link]

-

(2020). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. [Link]

-

(2021). The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

-

(2005). Comparative activity of the potent selective CDK2 inhibitor NU6102 in CDK2 wild-type and knock-out mouse embryo fibroblasts. AACR Journals. [Link]

-

(2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]

-

(2021). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

-

(2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

-

(2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. [Link]

-

(2022). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

-

(2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]

-

(2024). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. [Link]

-

(2026). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]

-

(2022). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PubMed Central. [Link]

-

(2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central. [Link]

-

(2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

- (2026). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

-

(2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]

-

(2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

(2026). Coupling Reagents. Aapptec Peptides. [Link]

-

(2021). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

-

(2005). Method for producing 2-amino-4,6-dichloro-5-formamidopyrimidine. WIPO Patentscope. [Link]

Sources

- 1. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Benchchem [benchchem.com]

- 2. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 3. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. 5-Amino-2,4-dichloropyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note & Protocols: Advanced Crystallization Strategies for 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid Derivatives

Abstract

This guide provides a comprehensive overview of fundamental principles and detailed protocols for the crystallization of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid and its derivatives. These compounds are critical heterocyclic building blocks in medicinal chemistry and drug development. Achieving high purity and obtaining single crystals suitable for X-ray diffraction are paramount for structural elucidation, process optimization, and formulation development. This document details three primary crystallization methodologies: Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion. It offers field-proven insights into solvent selection, protocol execution, and troubleshooting, designed for researchers, chemists, and drug development professionals.

Introduction: The Structural Imperative

This compound is a highly functionalized heterocycle. Its structure, featuring a carboxylic acid, an amino group, and a halogenated pyrimidine ring, makes it a potent synthon for creating complex molecular architectures. The presence of multiple hydrogen bond donors and acceptors, coupled with potential for π–π stacking, governs its solid-state behavior.[1][2][3] High-quality crystals are not merely a mark of purity; they are a prerequisite for:

-

Unambiguous Structure Verification: Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure, stereochemistry, and conformation.

-

Polymorph Screening: Crystallization is the primary method to discover and isolate different polymorphic forms, which can have drastically different physicochemical properties like solubility and stability.[4]

-

Impurity Rejection: The process of crystallization is an exceptionally effective purification technique, selectively incorporating molecules into a growing lattice while leaving impurities behind in the solution.[5][6]

-

Material Handling & Formulation: Well-defined, crystalline material possesses superior handling, flow, and stability characteristics compared to amorphous solids.

This note will guide the user through the logical steps of designing and executing a successful crystallization experiment for this class of compounds.

Physicochemical Landscape & Solvent Selection

The molecular structure of the target compound dictates its interaction with solvents. Key features include:

-

High Polarity: The carboxylic acid and amino groups create a highly polar molecule capable of forming strong hydrogen bonds.

-

Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group means the molecule's charge state is pH-dependent.

-